E-Ospemifene
Overview
Description
Mechanism of Action
Target of Action
Ospemifene E-isomer, also known as E-Ospemifene or Unii-575Y7sbe69, primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, bone health, cardiovascular system, and central nervous system .
Mode of Action
Ospemifene E-isomer is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen .
Biochemical Pathways
The primary biochemical pathway affected by Ospemifene E-isomer involves the modulation of estrogen receptors . By selectively binding to these receptors, Ospemifene E-isomer can influence various downstream effects. For instance, it interacts with osteoblasts and osteoclasts in a way that reduces bone turnover, suggesting potential uses in the management of osteoporosis in postmenopausal women .
Pharmacokinetics
Ospemifene E-isomer is highly bound to serum proteins, and the apparent volume of distribution is 448 L . .
Result of Action
The primary result of Ospemifene E-isomer’s action is the alleviation of symptoms associated with vulvar and vaginal atrophy due to menopause . This includes the treatment of moderate to severe dyspareunia (pain during sexual intercourse) and vaginal dryness . Studies also suggest that Ospemifene E-isomer, in a dose-dependent manner, reduces the incidence of tumors .
Action Environment
The action, efficacy, and stability of Ospemifene E-isomer can be influenced by various environmental factors. For instance, the decline in estrogen levels associated with menopause can enhance the drug’s effectiveness in treating symptoms related to vulvar and vaginal atrophy . .
Preparation Methods
The synthesis of Unii-575Y7sbe69 involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial production methods for Unii-575Y7sbe69 are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Unii-575Y7sbe69 undergoes various chemical reactions, including:
Scientific Research Applications
Unii-575Y7sbe69 has diverse applications in scientific research:
Comparison with Similar Compounds
Unii-575Y7sbe69 is unique compared to other selective estrogen receptor modulators due to its specific stereochemistry. Similar compounds include:
Tamoxifen: Another SERM used primarily in the treatment of breast cancer.
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.
Bazedoxifene: Also used for osteoporosis and in combination with conjugated estrogens for menopausal symptoms.
Unii-575Y7sbe69 stands out due to its specific binding affinity and activity profile, making it particularly effective in treating certain menopausal symptoms .
Properties
IUPAC Name |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKNAVTFCDUIE-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238089-02-6 | |
Record name | Ospemifene E-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSPEMIFENE E-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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